molecular formula C22H20FN3O2S B356700 14-[(4-fluorophenyl)methyl]-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one CAS No. 843625-07-0

14-[(4-fluorophenyl)methyl]-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one

Cat. No.: B356700
CAS No.: 843625-07-0
M. Wt: 409.5g/mol
InChI Key: KOBJAEKONXLCDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorobenzyl)-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones.

Preparation Methods

The synthesis of 3-(4-fluorobenzyl)-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves several steps. One common method includes the condensation of pyrano[4,3-d]thieno[2,3-b]pyridines with appropriate reagents under controlled conditions . The reaction typically requires the use of solvents such as ethanol and catalysts to facilitate the process. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: N

Properties

CAS No.

843625-07-0

Molecular Formula

C22H20FN3O2S

Molecular Weight

409.5g/mol

IUPAC Name

14-[(4-fluorophenyl)methyl]-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one

InChI

InChI=1S/C22H20FN3O2S/c1-12-24-18-16-8-14-11-28-22(2,3)9-17(14)25-20(16)29-19(18)21(27)26(12)10-13-4-6-15(23)7-5-13/h4-8H,9-11H2,1-3H3

InChI Key

KOBJAEKONXLCDH-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C(=O)N1CC3=CC=C(C=C3)F)SC4=C2C=C5COC(CC5=N4)(C)C

Canonical SMILES

CC1=NC2=C(C(=O)N1CC3=CC=C(C=C3)F)SC4=C2C=C5COC(CC5=N4)(C)C

Origin of Product

United States

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